Product packaging for Red 17(Cat. No.:CAS No. 1342-80-9)

Red 17

Cat. No.: B1170018
CAS No.: 1342-80-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Red 17, systematically known as Allura Red AC (Color Index 16035, FD&C Red 40, or E129), is a disodium salt of a red azo dye with the molecular formula C18H14N2Na2O8S2 and a molar mass of 496.42 g·mol⁻¹ . This compound appears as a red powder and is highly soluble in water, with maximum absorbance at approximately 504 nm . It is synthesized via an azo coupling reaction between diazotized cresidinesulfonic acid and 2-naphthol-6-sulfonic acid . This dye has significant research value across multiple fields. In food science and toxicology , it serves as a model compound in studies investigating the stability, analytical detection, and environmental impact of synthetic colorants . Research into its mechanism of action includes its behavior as an azo dye and its interactions in various matrices. Furthermore, its well-characterized properties make it a useful tool in method development for chromatography and spectroscopy, as well as in materials science for coloring experimental polymers and coatings . This product is provided For Research Use Only (RUO) . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use, or for any form of human consumption.

Properties

CAS No.

1342-80-9

Molecular Formula

C14H15NO

Synonyms

Naphthol red medium

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Red 17

Classical Synthesis Routes for Red 17

The traditional synthesis of Solvent this compound is rooted in the fundamental principles of azo coupling, a cornerstone of dye chemistry. This process involves the diazotization of an aromatic amine followed by its reaction with a suitable coupling component.

A retrosynthetic analysis of the Solvent this compound molecule reveals a straightforward and logical pathway for its synthesis. The primary disconnection is at the azo bond (-N=N-), which is the key linkage formed during the coupling reaction. This bond is retrosynthetically cleaved to yield two primary synthons: a diazonium ion precursor and a nucleophilic coupling component.

Target Molecule: Solvent this compound (1-[[2-(Trifluoromethyl)phenyl]azo]-2-naphthalenol)

Key Disconnection: Azo bond (-N=N-)

Precursors:

Amine Component: 2-(Trifluoromethyl)aniline (also known as o-amino-α,α,α-trifluorotoluene). This precursor provides the diazonium salt upon reaction with a diazotizing agent.

Coupling Component: 2-Naphthol (B1666908) (also known as β-naphthol). This molecule provides the nucleophilic aromatic ring system that attacks the diazonium salt to form the final azo dye.

The forward synthesis, therefore, involves the diazotization of 2-(trifluoromethyl)aniline, typically using sodium nitrite (B80452) in an acidic medium (like hydrochloric acid) at low temperatures (0-5 °C) to form the unstable diazonium salt. This is immediately followed by the azo coupling reaction, where the diazonium salt is added to an alkaline solution of 2-naphthol. The electron-rich 2-naphthol undergoes electrophilic substitution at the C1 position to form the vibrant red azo dye, Solvent this compound.

Optimizing the classical synthesis of azo dyes like this compound is crucial for industrial-scale production to maximize yield, purity, and cost-effectiveness. Research into the optimization of diazotization and azo coupling reactions has identified several key parameters that can be fine-tuned.

The diazotization step is highly sensitive to temperature. Maintaining a low temperature (0–5 °C) is critical to prevent the decomposition of the thermally unstable diazonium salt, which would otherwise lead to reduced yields and the formation of unwanted by-products. The concentration of the acid and sodium nitrite must also be carefully controlled to ensure complete diazotization without side reactions.

For the azo coupling step, pH is the most critical parameter. The reaction is typically carried out under alkaline conditions (pH 9-10) to deprotonate the hydroxyl group of 2-naphthol, forming the more strongly activating naphthoxide ion. This enhances the nucleophilicity of the ring and facilitates the electrophilic attack by the diazonium cation. However, excessively high pH can lead to the formation of inactive diazohydroxides from the diazonium salt. Efficient stirring is also necessary to ensure proper mixing of the aqueous diazonium salt solution with the often less soluble coupling component.

Table 1: Optimization Parameters for Classical this compound Synthesis

Parameter Optimal Condition Rationale
Diazotization Temperature 0–5 °C Prevents decomposition of the unstable diazonium salt.
Coupling pH 9–10 Activates the 2-naphthol coupling component by forming the naphthoxide ion.
Stoichiometry Slight excess of nitrite Ensures complete conversion of the primary amine.

| Solvent | Aqueous medium | Standard for diazotization and coupling reactions. |

Retrosynthetic Analysis of this compound

Novel Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis of azo dyes, including this compound. These novel approaches leverage principles of green chemistry, advanced catalytic systems, and innovative reactor technologies.

The application of green chemistry principles aims to reduce the environmental footprint of dye manufacturing. For syntheses analogous to that of this compound, several strategies have been explored. One key area of focus is the replacement of hazardous reagents and solvents. For instance, research has investigated the use of alternative diazotizing agents to the traditional sodium nitrite/HCl system, which generates significant acidic waste.

Another green approach is the use of water as a solvent, which is already standard in many azo dye syntheses but can be further optimized to reduce water consumption and wastewater generation. The development of methods for the reuse of reaction media or the recovery and recycling of catalysts also aligns with green chemistry principles by minimizing waste and improving atom economy.

While the classical azo coupling reaction does not typically require a catalyst, modern research has explored catalytic methods to enhance efficiency and selectivity. For related azo dye syntheses, phase-transfer catalysts (PTCs) have been employed to improve the reaction between the aqueous diazonium salt and the organic, often poorly water-soluble, coupling component. PTCs, such as quaternary ammonium (B1175870) salts, can transport the diazonium ion into an organic phase or facilitate the reaction at the interface, leading to higher yields and faster reaction times.

Furthermore, research into the synthesis of azo compounds has explored the use of solid acid catalysts to replace corrosive mineral acids in the diazotization step, simplifying product work-up and catalyst recovery.

Flow chemistry, or continuous manufacturing, presents a significant advancement over traditional batch processing for the synthesis of azo dyes like this compound. This technology offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability.

The diazotization of aromatic amines is a notoriously hazardous process in large-scale batch reactors due to the thermal instability of diazonium salts, which can decompose exothermically and explosively. Flow reactors, with their high surface-area-to-volume ratio, allow for highly efficient heat exchange, enabling precise temperature control and minimizing the risk of thermal runaway. The small reactor volume at any given time significantly reduces the hazard potential.

Studies on the continuous flow synthesis of diazonium salts and their subsequent azo coupling have demonstrated significant improvements in safety and efficiency. In a typical setup, streams of the amine, acid, and diazotizing agent are mixed in a microreactor coil at a controlled temperature, followed by introduction into a second reactor module where the stream is combined with the coupling component. This integrated, multi-step process can significantly reduce reaction times from hours to minutes while improving yield and product purity.

Table 2: Comparison of Batch vs. Flow Synthesis for Azo Dyes

Feature Batch Processing Flow Chemistry
Safety Higher risk due to large volumes of unstable intermediates. Significantly enhanced safety due to small reactor volumes and superior heat transfer.
Temperature Control Difficult to control precisely in large vessels. Excellent, precise control due to high surface-area-to-volume ratio.
Reaction Time Typically hours. Often reduced to minutes.
Scalability Requires larger, more hazardous reactors. Scaled by operating for longer durations ("scaling-out").

| Product Purity | May be lower due to side reactions from poor mixing/temperature control. | Often higher due to precise control over stoichiometry and residence time. |

Precursor Development for this compound Production

Synthesis of Key Intermediates for this compound

The established manufacturing method for Disperse this compound involves a diazotization and coupling reaction. worlddyevariety.com This process utilizes two key intermediates: a diazo component, 4-Nitrobenzenamine, and a coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine. worlddyevariety.com

Diazo Component: 4-Nitrobenzenamine

4-Nitrobenzenamine (also known as p-nitroaniline) is an organic chemical compound with the formula C₆H₆N₂O₂. bionity.comwikipedia.org It presents as a yellow or brown powder. bionity.comwikipedia.org The industrial production of 4-nitroaniline (B120555) is typically achieved through the amination of 4-nitrochlorobenzene. wikipedia.org

A common laboratory synthesis route starts from aniline (B41778). bionity.comwikipedia.org This process involves an electrophilic aromatic substitution to introduce the nitro group at the para position relative to the amino group. bionity.comwikipedia.org A crucial step in this synthesis is the protection of the amino group, often by acetylation to form acetanilide, before the nitration step. This is necessary because the protonated amino group would otherwise direct the substitution to the meta position. Following nitration, the acetyl group is removed by hydrolysis to yield the final product. wikipedia.org A separation step is required to remove the ortho-isomer, 2-nitroaniline, which is also formed as a minor byproduct during the reaction. bionity.comwikipedia.org

Table 1: Synthesis Methods for 4-Nitrobenzenamine

Starting Material Key Reagents Method Reference
4-Nitrochlorobenzene Ammonia (NH₃) Amination under heat and pressure wikipedia.org
Aniline Acetic Anhydride (B1165640), Nitric Acid, Sulfuric Acid Acetylation, Nitration, Hydrolysis bionity.comwikipedia.org
Benzylideneaniline Nitric Acid, Sulfuric Acid Nitration followed by steam distillation prepchem.com
4-Nitroacetanilide Sulfuric Acid Hydrolysis prepchem.com

Coupling Component: N,N-bis(2-hydroxyethyl)-3-methylbenzenamine

The second key precursor is N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, also known as m-Tolyldiethanolamine. This compound serves as the coupling partner in the azo dye synthesis. The synthesis of similar N,N-bis(2-hydroxyethyl)aniline derivatives often involves the reaction of the corresponding aniline (in this case, m-toluidine) with ethylene (B1197577) oxide. google.comgoogle.com This reaction results in the addition of two hydroxyethyl (B10761427) groups to the nitrogen atom of the amine.

Evaluation of Alternative this compound Precursors

Research into alternative precursors for azo dyes like this compound is driven by the need for improved environmental profiles, efficiency, and novel properties. This evaluation can focus on modifying the existing key intermediates or exploring entirely new synthetic pathways.

One area of investigation is the use of alternative aromatic amines as diazo components. nih.gov The goal is often to replace potentially genotoxic primary aromatic amines with more environmentally benign alternatives. nih.gov For instance, research into other azo dyes has explored using substituted aminothiophenes as diazo components, which can produce a range of colors from red to blue and can offer good fastness properties. sapub.org While not specific to this compound, this demonstrates a strategy of modifying the heterocyclic core of the diazo precursor to alter dye characteristics.

Another approach involves modifying the coupling component. The properties of the final dye, such as solubility and affinity for certain fibers, can be fine-tuned by changing the substituents on the coupling molecule. For example, using different N-alkoxyalkyl or N-hydroxyalkyl anilines could be explored.

Furthermore, greener synthesis methodologies are being evaluated. This includes the use of aryltriazenes as a safer alternative to traditional diazotization agents, which can be unstable. researchgate.net Research has shown that aryltriazenes can act as precursors to aryldiazonium cations in the presence of a Brønsted acidic ionic liquid, allowing the reaction to proceed under milder, metal-free conditions in an aqueous solvent. researchgate.net Such methods offer potential for a more sustainable production process for azo dyes.

The development of novel reactive disperse dyes also presents an alternative pathway. For example, a dichlorotriazine group can be incorporated into an azo disperse dye structure, creating a reactive dye that can form covalent bonds with fibers like nylon, leading to improved wash fastness. researchgate.net This involves synthesizing the initial azo dye and then reacting it with a compound like cyanuric chloride to introduce the reactive group.

Table 2: Potential Alternative Precursor Strategies for Azo Dyes

Strategy Description Potential Benefit Reference
Alternative Diazo Components Use of different aromatic or heterocyclic amines (e.g., aminothiophenes) instead of 4-Nitrobenzenamine. Altered color, improved fastness, reduced toxicity. nih.govsapub.org
Alternative Coupling Components Modification of the N,N-bis(2-hydroxyethyl)-3-methylbenzenamine structure. Modified solubility, fiber affinity, and physical properties. google.com
Greener Diazotization Use of aryltriazenes with ionic liquids as a substitute for sodium nitrite and strong acids. Increased safety, milder reaction conditions, use of aqueous solvents. researchgate.net
Introduction of Reactive Groups Post-synthesis modification of the dye to include reactive moieties like dichlorotriazine. Enhanced binding to fibers, improved wash fastness. researchgate.net
Bio-Based Dyes Utilization of microorganisms or enzymes to produce dye precursors or the final dye. Use of renewable feedstocks, reduced environmental impact. sustainability-directory.com

Mechanistic Investigations of Red 17 Chemical Transformations

Reaction Mechanisms Involving Red 17 as a Reactant

The chemical reactivity of Solvent this compound is largely governed by its azo linkages (-N=N-), which are susceptible to both reduction and oxidation. These reactions can lead to the breakdown of the dye molecule and the formation of various smaller compounds.

Elucidation of this compound Reaction Intermediates

Reductive cleavage of the azo bond is a significant metabolic and degradation pathway for azo dyes. nih.goveuropa.eu In a reducing environment, such as that created by certain enzymes or intestinal microflora, the azo bond can be broken to yield aromatic amines. europa.eunih.govfrontiersin.org For a related compound, Sudan III (CI 26100), reductive cleavage can release 4-aminoazobenzene, a classified carcinogen. europa.eutiiips.com Similarly, the reductive cleavage of Solvent Red 1 is expected to produce o-anisidine (B45086) and 1-amino-2-naphthol. nih.gov The formation of these amine intermediates is a key step in the metabolic activation of some azo dyes to potentially mutagenic products. nih.govfrontiersin.org

During oxidative degradation, radical species can be formed. For instance, peroxidases can oxidize azo dyes to form a radical species that can then interact with other molecules. frontiersin.org In the context of photodegradation, the dye molecule can be excited to a triplet state upon light absorption, initiating further reactions. researchgate.net

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide quantitative insights into the rates and feasibility of chemical reactions involving Solvent this compound. The degradation of azo dyes often follows specific kinetic models. For instance, the photodegradation of several reactive dyes, including a red dye, over a photocatalyst was found to follow pseudo-first-order kinetics. mdpi.com Similarly, the photoelectrocatalytic degradation of Acid this compound in the presence of an oxidizing agent also followed a pseudo-first-order kinetic model. researchgate.net

Thermodynamic parameters, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can determine the spontaneity and nature of a reaction. For the adsorption of Direct Red 1 dye onto activated carbon, the positive enthalpy change indicated an endothermic process, while the negative Gibbs free energy change suggested a spontaneous reaction. jmaterenvironsci.com Similar thermodynamic studies have been conducted for the adsorption of other dyes, providing insights into the nature of the interaction between the dye and the adsorbent material. ajol.inforesearchgate.net

Table 1: Kinetic Models for Azo Dye Degradation

Kinetic Model Description Applicability to Azo Dyes
Pseudo-First-OrderThe rate of reaction is proportional to the concentration of one reactant.Often describes the photodegradation and photoelectrocatalytic degradation of azo dyes. mdpi.comresearchgate.net
Pseudo-Second-OrderThe rate of reaction is proportional to the square of the concentration of one reactant or the product of the concentrations of two reactants.Found to best describe the adsorption kinetics of some azo dyes onto various adsorbents. jmaterenvironsci.comajol.info
Elovich ModelDescribes the chemisorption of gases onto solid surfaces.Has been shown to interpret the adsorption kinetics of basic dyes onto clay adsorbents. ajol.info

This table is interactive. Click on the headers to sort.

Degradation Pathways of this compound in Controlled Chemical Environments

The degradation of Solvent this compound can be induced by various factors, including light and chemical oxidants or reductants. Understanding these degradation pathways is essential for environmental remediation and for assessing the stability of the dye.

Photodegradation Mechanisms of this compound

Photodegradation involves the breakdown of a chemical compound by light. researchgate.net For azo dyes, this process can occur through several mechanisms. Direct photolysis involves the direct absorption of light by the dye molecule, leading to its excitation and subsequent decomposition. researchgate.net However, this process is often inefficient. researchgate.net

A more common pathway is photocatalytic degradation, where a semiconductor photocatalyst is used to enhance the degradation process. researchgate.netmdpi.com Upon irradiation, the photocatalyst generates highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then attack and break down the dye molecule. researchgate.netmdpi.com The photodegradation of Solvent Red 1 on soil surfaces is believed to occur through both direct and indirect photolysis, with sensitized photo-oxygenation via reaction with singlet oxygen playing a significant role. nih.gov Studies on other red dyes have shown that even small structural changes can significantly influence the rate and mechanism of photodegradation. beilstein-journals.org

The efficiency of photodegradation can be influenced by various parameters, including pH, initial dye concentration, and the intensity of the light source. mdpi.com

Oxidative and Reductive Degradation of this compound

Oxidative degradation involves the use of oxidizing agents to break down the dye molecule. Advanced Oxidation Processes (AOPs) are a class of procedures that generate highly reactive hydroxyl radicals to effectively degrade organic pollutants. researchgate.net Ozonation is one such AOP that has been shown to be effective in decolorizing and reducing the chemical oxygen demand (COD) of wastewater containing Food this compound. researchgate.net The effectiveness of ozonation is influenced by factors such as ozone dose, pH, and temperature. researchgate.net

Reductive degradation, as mentioned earlier, primarily involves the cleavage of the azo bond. This can be achieved through chemical reducing agents or, more commonly, through biological processes. nih.goveuropa.eu Many species of intestinal bacteria are capable of reducing azo dyes to their corresponding aromatic amines. nih.gov This reductive cleavage is a critical step in the metabolism of azo dyes and is a significant pathway for their breakdown in anaerobic environments. europa.eu

Catalytic Activity and Role of this compound in Chemical Processes

While Solvent this compound is primarily known as a colorant, the principles of catalysis are highly relevant to its transformation and degradation. Catalysts can accelerate chemical reactions without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. wikipedia.org

In the context of this compound, various materials can act as catalysts for its degradation. For example, titanium dioxide (TiO₂) and zinc oxide (ZnO) are common photocatalysts used to enhance the photodegradation of azo dyes. researchgate.net These catalysts generate the reactive oxygen species that are responsible for breaking down the dye molecules. researchgate.netmdpi.com

Furthermore, the degradation products of Solvent this compound, such as aromatic amines, can themselves participate in subsequent chemical reactions, potentially acting as precursors or intermediates in other chemical processes. europa.eufrontiersin.org

This compound in Organic Reaction Catalysis

Similarly, no research findings support the direct role of "this compound" as a catalyst in organic reactions. Azo compounds and their metal complexes have been studied for their catalytic properties in reactions like oxidation and reduction. arabjchem.org For instance, some azo-containing Schiff base complexes have been shown to catalyze the oxidation of alkenes. arabjchem.org One study noted the use of Solvent Red 23 (Sudan III) as a visual indicator to monitor the progress of ozonolysis reactions, where its color change signals the completion of the reaction, rather than acting as a catalyst. acs.org Another investigation focused on the Fe-TAML-catalyzed oxidative degradation of Sudan III, positioning the dye as a substrate for the catalytic system, not as a component of the catalyst itself. nih.govscite.ai

While the general class of azo dyes has been a subject of interest in catalysis research, the specific compound "this compound" has not been identified as a catalyst in the reviewed literature. The primary role of "this compound" compounds remains as coloring agents. smolecule.comgoogleapis.com

Advanced Analytical and Spectroscopic Characterization Techniques for Red 17 Research

Chromatographic Methods for Red 17 Analysis

Chromatography is a cornerstone for the separation and analysis of this compound from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) offer distinct advantages for the analysis of the parent compound and its related substances.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation, identification, and quantification of this compound and its subsidiary colorants. tcichemicals.comcarlroth.com The method is particularly suited for analyzing non-volatile and thermally labile compounds like azo dyes. scirp.org Reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase, is the most common mode used for this purpose. tcichemicals.com

Research has led to the development of specific HPLC methods for the quantitative determination of subsidiary colors and impurities in commercial D&C Red No. 17. One such method allows for the rapid analysis of Sudan I and a positional isomer of Sudan III, which are common impurities. The total analysis cycle for this method is notably rapid, often completing in under 15 minutes. The selection of the mobile phase, typically a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve effective separation of the hydrophobic dye molecules. scirp.org

ParameterHPLC Conditions for this compound Subsidiary Analysis
Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase C18 column
Mobile Phase Gradient elution with 5mM ammonium (B1175870) acetate (B1210297) (pH 3.0 with formic acid) and methanol
Detection UV-Vis or Mass Spectrometry (MS)
Analysis Time Approximately 14 minutes for a total analysis cycle
Application Quantitative determination of subsidiary colors like Sudan I and a Sudan III o-isomer in D&C Red No. 17

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is indispensable for identifying and quantifying its volatile derivatives, particularly the aromatic amines formed through the reductive cleavage of its azo bond. researchgate.netgcms.czeuropa.eu This degradation can occur under certain metabolic or environmental conditions, leading to the formation of compounds such as aniline (B41778) and 4-aminoazobenzene. europa.eumdpi.comniscpr.res.in

The analysis typically involves a sample preparation step where the azo dye is chemically reduced, often using sodium dithionite, to cleave the azo linkage and release the constituent amines. glsciences.com The resulting extract is then introduced into the GC-MS system. The gas chromatograph separates the volatile amines based on their boiling points and interaction with the capillary column, while the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.netmdpi.com

ParameterTypical GC-MS Conditions for Aromatic Amine Analysis gcms.czniscpr.res.in
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Reductive cleavage of the azo bond (e.g., with sodium dithionite) followed by liquid-liquid or solid-phase extraction. glsciences.com
Separation Column Capillary column (e.g., HP-5MS, Rtx-35MS). gcms.czmdpi.com
Carrier Gas Helium.
Ionization Mode Electron Ionization (EI) at 70 eV.
Detection Mass Spectrometry (Scan or Selected Ion Monitoring - SIM mode). gcms.cz
Analytes Volatile derivatives such as aniline and 4-aminoazobenzene. mdpi.comniscpr.res.in

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is an advanced separation technique that utilizes carbon dioxide in its supercritical state as the primary mobile phase. mdpi.com This method is recognized for its speed, efficiency, and reduced environmental impact due to lower solvent consumption compared to traditional HPLC. researchgate.net UHPSFC is complementary to both GC and LC, capable of analyzing a wide range of compounds, including low to mid-polarity organic dyes. researchgate.net

The technique has been successfully applied to the simultaneous determination of multiple disperse dyes, which share structural similarities with this compound. mdpi.comresearchgate.net In such analyses, various stationary phases (e.g., BEH, BEH 2-ethyl-pyridine, HSS C18 SB) are screened to optimize separation. mdpi.comresearchgate.net The method conditions, including the percentage of a co-solvent modifier (like methanol), backpressure, and column temperature, are carefully adjusted to achieve high resolution and rapid analysis, often separating numerous dyes in under 5 minutes. mdpi.comresearchgate.net Coupling UHPSFC with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for quantification. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Spectroscopic Probes for this compound Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are vital for probing the molecular structure of this compound. Methods like Nuclear Magnetic Resonance (NMR) provide detailed information about the atomic framework, while vibrational spectroscopies such as Infrared (IR) and Raman are used to identify specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. nih.gov For this compound (Sudan III), ¹H NMR and ¹³C NMR are the most relevant NMR methods. Although complete, assigned spectra are not always publicly available, the technique has been successfully used in data fusion strategies with UV-visible spectroscopy to confirm the presence of Sudan III in complex samples like culinary spices. researchgate.net Commercial suppliers of Sudan III also reference NMR as a method to confirm the compound's structure. tcichemicals.com

Theoretically, the ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. Protons on the phenyl and naphthyl ring systems would appear in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts would be influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing azo (-N=N-) linkages. The proton of the hydroxyl group would likely appear as a broad singlet, its position being sensitive to solvent and concentration.

The ¹³C NMR spectrum would similarly show a unique signal for each carbon atom in a distinct chemical environment. The carbon atoms of the aromatic rings would resonate in the downfield region (typically δ 110-160 ppm). Carbons directly attached to the nitrogen atoms of the azo groups and the oxygen of the hydroxyl group would be shifted further downfield due to the electronegativity of these atoms.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. nih.gov These two methods are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. scispace.com

Studies have reported the IR and Raman spectra of Sudan III, with vibrational peaks assigned through the aid of Density Functional Theory (DFT) calculations. The IR spectrum is useful for identifying characteristic absorptions of the O-H and aromatic C-H stretching vibrations. The Raman spectrum is particularly effective for detecting the symmetric vibrations of the carbon skeleton and the characteristic -N=N- azo bond. Analysis of thin films and composites containing Sudan III also relies heavily on FTIR to confirm the presence of the dye and study its interactions with other materials.

Wavenumber (cm⁻¹)Assignment (Vibrational Mode)TechniqueReference
~3400-3500O-H stretchingIR, Raman
~3050Aromatic C-H stretchingIR, Raman
~1600C=C aromatic ring stretchingIR, Raman
~1400-1500-N=N- azo group stretchingRaman
~1200-1300C-N stretching, C-O-H bendingIR, Raman
~1150C-H in-plane bendingIR, Raman

UV-Visible and Fluorescence Spectroscopy of this compound Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing this compound, leveraging the molecule's extensive system of conjugated double bonds (chromophore). This conjugation allows the molecule to absorb light in the visible region of the electromagnetic spectrum, which is responsible for its characteristic red color. The analysis of the absorption spectrum provides both qualitative and quantitative information.

The maximum absorption wavelength (λmax) of this compound is a key identifier. In non-polar solvents like toluene, this compound typically exhibits a λmax in the range of 506–512 nm. sigmaaldrich.comscientificlabs.co.uk In slightly more polar solvents such as acetone, the range is similar, from 502–510 nm. avantorsciences.com This absorption is due to π-π* electronic transitions within the azo-naphthalene ring system. The specific λmax can be influenced by the solvent environment, a phenomenon known as solvatochromism. For Sudan dyes, an increase in solvent polarity generally causes a bathochromic shift (a shift to a longer wavelength, or "red shift").

Table 1: UV-Visible Absorption Maxima (λmax) of this compound in Different Solvents


Fluorescence spectroscopy, which measures the emission of light from a substance that has absorbed light, is another valuable tool. While some azo dyes exhibit intrinsic fluorescence, this property can be weak. However, fluorescence techniques are still highly relevant for the analysis of this compound, often through indirect methods. For instance, spectrofluorimetric methods can be developed based on the quenching of fluorescence of other compounds or specially designed sensors. mdpi.comresearchgate.net Three-dimensional fluorescence spectroscopy, which records an excitation-emission matrix (EEM), can provide a detailed spectral fingerprint, though the spectra can be highly dependent on factors like solvent and pH. scirp.org The sensitivity of fluorescence makes it suitable for detecting trace amounts of dyes.

Mass Spectrometry for this compound Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an indispensable technique for the structural analysis of chemical compounds. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high precision and the elucidation of molecular structure through fragmentation analysis. mdpi.com For complex molecules like this compound, MS is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This level of precision is critical for confirming the elemental composition of an unknown compound or verifying the identity of a known substance like this compound. By comparing the experimentally measured accurate mass to the theoretical exact mass calculated from the molecular formula, HRMS can definitively confirm the elemental formula of the analyte. mdpi.com This capability allows analysts to distinguish this compound from other compounds that might have the same nominal mass but a different elemental composition. An innovative screening method using atmospheric pressure chemical ionization time-of-flight mass spectrometry (an HRMS technique) has been developed for the rapid detection of Sudan dyes, including Sudan III (this compound), in various food matrices with high mass accuracy. nih.gov

Table 2: Molecular Identity of this compound (Sudan III)


Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule. nationalmaglab.org In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orguab.eduyoutube.com This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in positive ionization mode. The fragmentation of azo dyes typically involves the cleavage of the characteristic azo (-N=N-) bonds. The resulting product ions can confirm the identity of the different aromatic portions of the molecule. LC-MS/MS methods have been successfully developed for the simultaneous determination of multiple synthetic dyes, including this compound, in various products. mdpi.com These methods rely on monitoring specific precursor-to-product ion transitions in a mode such as Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity for quantification. mdpi.com

High-Resolution Mass Spectrometry (HRMS) of this compound

Derivatization Strategies for Enhanced this compound Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a compound like this compound, which contains a polar phenolic hydroxyl (-OH) group, derivatization can be employed to enhance its detectability by gas chromatography or liquid chromatography. capes.gov.brmdpi.com

One major application is to increase the volatility of the analyte for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The polar -OH group makes this compound non-volatile. This can be overcome by converting the hydroxyl group into a less polar, more volatile ether or ester. A common technique is silylation, using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) to form a trimethylsilyl (B98337) (TMS) ether. nih.gov This strategy has been successfully used for the comprehensive impurity profiling of commercial Sudan III, where trimethylsilylation improved both the chromatographic properties and the mass spectrometric detection sensitivity of polar impurities. nih.gov Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net

Derivatization can also be used to enhance detection in liquid chromatography. Strategies include:

Attaching a Fluorophore: A non-fluorescent or weakly fluorescent analyte can be reacted with a tagging agent to produce a highly fluorescent derivative, significantly lowering detection limits in HPLC with fluorescence detection.

Improving Ionization Efficiency: For LC-MS analysis, derivatization can be used to introduce a group that ionizes more efficiently, thereby increasing the signal intensity. Azo coupling-based derivatization, for example, has been shown to enhance the ionization efficiency of aromatic compounds for high-sensitivity LC-MS/MS analysis. nih.gov This involves coupling a diazonium salt to the phenolic ring of a molecule like this compound to create a new, more easily ionized azo derivative. nih.gov Another derivatizing agent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), has been used to significantly increase the sensitivity of phenolic compound detection in LC-MS/MS. mdpi.comresearchgate.net

Table 3: Common Derivatization Strategies for Phenolic Compounds


Theoretical and Computational Chemistry Studies of Red 17

Quantum Chemical Calculations of Red 17 Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic structure of molecules, providing a detailed understanding of their electronic states, charge distribution, and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for calculating the electronic structure of molecules and solids escholarship.org. It is particularly effective for systems involving a large number of electrons, making it suitable for organic pigments.

Ab initio methods are quantum mechanical approaches that derive their results directly from theoretical principles, without the inclusion of experimental data. These methods can provide highly accurate insights into molecular properties and reactivity researchgate.net.

Specific ab initio studies dedicated to predicting the reactivity of C.I. Pigment this compound (C.I. 12390) are not widely documented in public research. In general, for organic compounds, ab initio calculations can be used to map reaction pathways, determine transition states, and calculate activation energies, thereby predicting reactivity towards various chemical transformations researchgate.net. However, such detailed analyses are not readily found for C.I. Pigment this compound.

Density Functional Theory (DFT) Studies of this compound

Molecular Dynamics Simulations Involving this compound

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. They are crucial for understanding dynamic processes, conformational changes, and intermolecular interactions in chemical systems, including pigments access-ci.orgsharc-md.orgic.ac.ukicms.org.uk.

Conformational analysis using MD simulations helps to understand the various stable three-dimensional arrangements (conformers) of a molecule and the transitions between them cormix.com. For complex organic molecules like pigments, understanding conformational flexibility is vital as it can influence their aggregation behavior, solid-state packing, and ultimately, their coloristic and performance properties.

Solvation effects, the interactions between a solute (like C.I. Pigment this compound) and its surrounding solvent molecules, significantly influence a compound's properties, including its electronic structure, stability, and reactivity. Molecular dynamics simulations are powerful tools for investigating these effects by explicitly modeling the solvent molecules and their interactions with the pigment diva-portal.org.

Despite the general importance of solvation in pigment behavior, specific molecular dynamics studies detailing the solvation effects on C.I. Pigment this compound (C.I. 12390) are not widely reported. Studies on other dyes demonstrate that MD simulations can provide insights into how solvent polarity, hydrogen bonding, and local molecular arrangements affect the pigment's electronic transitions and aggregation tendencies nih.gov.

This compound Conformational Analysis

Structure-Reactivity Relationships in this compound Analogs

Structure-reactivity relationships (SRRs) explore how changes in a molecule's chemical structure influence its reactivity. Computational chemistry, particularly through methods like Quantitative Structure-Property Relationships (QSPR) and Density Functional Theory (DFT), is invaluable for elucidating these relationships, allowing for the rational design of new compounds with desired properties researchgate.net.

While the concept of structure-reactivity relationships is broadly applied in pigment chemistry, detailed computational studies explicitly focused on SRRs in C.I. Pigment this compound (C.I. 12390) and its analogs are not extensively published in the public domain. Research in this area would typically involve systematically modifying the structure of C.I. Pigment this compound and then using computational methods to predict the impact of these modifications on properties such as stability, light fastness, or interactions with binding substrates researchgate.net.

While theoretical and computational chemistry methods offer powerful tools for the in-depth investigation of organic pigments, specific and detailed studies concerning C.I. Pigment this compound (C.I. 12390) across all the outlined subsections (quantum chemical calculations of electronic structure, ab initio methods for reactivity prediction, molecular dynamics simulations for conformational analysis and solvation effects, and structure-reactivity relationships in its analogs) are not widely available in publicly accessible scientific literature. The current body of research predominantly focuses on other, often more industrially significant, pigment systems for such in-depth computational analyses. Future research could greatly benefit from applying these advanced computational techniques to C.I. Pigment this compound to gain a comprehensive understanding of its molecular behavior and to potentially guide the development of new, improved pigment technologies.

Computational Design of Novel this compound Derivatives

The computational design of novel derivatives of Disperse this compound (DR17) aims to engineer compounds with improved dyeing performance, enhanced photostability, or novel functionalities. This field is a significant area of research within computational chemistry, particularly for azo dyes.

Computational Methodologies and Findings: Density Functional Theory (DFT) is a cornerstone in the computational design process acs.orgmdpi.comacu.edu.inresearchgate.netacs.orgresearchgate.net. Researchers often use DFT to:

Optimize Molecular Geometries: DFT calculations, typically employing functionals like B3LYP and basis sets such as 6-31G(d) or 6-311G(d,p), are used to determine the most stable molecular conformations of DR17 and its potential derivatives acs.orgmdpi.comacu.edu.inresearchgate.netacs.orgresearchgate.net. This provides foundational structural information for predicting reactivity and properties.

Predict Spectroscopic Properties: Computational methods can accurately predict UV-Vis, ¹H NMR, and ¹³C NMR spectra, which are then compared with experimental data for validation mdpi.comacu.edu.inacs.org. For instance, calculations can help interpret experimental absorption maxima (λmax) and chemical shifts, confirming the structures of newly synthesized dyes and their tautomeric forms mdpi.comacu.edu.in.

Evaluate Electronic Properties: Key electronic parameters, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are calculated acs.orgresearchgate.netresearchgate.netacs.org. The HOMO-LUMO energy gap (ΔE) is particularly important as it correlates with the dye's color, reactivity, and photostability acs.orgresearchgate.netresearchgate.net. A smaller HOMO-LUMO gap often indicates higher chemical activity and potentially better color strength researchgate.net.

Assess Dyeing Performance Related Parameters: For disperse dyes like DR17, computational chemistry helps predict parameters relevant to their application on fabrics, such as dyeing efficiency and color strength (K/S values) researchgate.netmdpi.com. Studies on bisazo disperse dyes, for example, have shown correlations between computed parameters (e.g., electronegativity, dipole moment) and their dyeing efficiencies and color strengths on polyester (B1180765) fabrics researchgate.net.

Data Table: Common Computational Parameters and Their Relevance in Dye Design

ParameterDescriptionRelevance in Dye Design
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital.Indicates electron-donating ability; higher values suggest a greater tendency to donate electrons, influencing reactivity and color. researchgate.net
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability; lower values suggest a greater tendency to accept electrons. researchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.Directly related to the dye's color (absorption wavelength), reactivity, and stability. A smaller gap typically corresponds to longer absorption wavelengths (deeper colors) and higher chemical activity. acs.orgresearchgate.netresearchgate.net
Dipole Moment (μ) Measure of the molecule's overall polarity.Influences solubility, intermolecular interactions, and adsorption behavior of dyes on fibers. For instance, in some studies, good correlation was observed between dipole moment and color strength on polyester fabric. researchgate.net
Chemical Hardness (η) Resistance to deformation of electron cloud.Relates to chemical stability; higher hardness indicates greater stability. researchgate.netacs.org
Electrophilicity Index (ω) Measure of the propensity of a molecule to accept electrons.Indicates how readily a molecule will accept electrons; higher values suggest greater electrophilicity, influencing reactivity in pathways involving electron transfer. acs.org
Fukui Indices Indicates the local reactivity of different atomic sites within a molecule.Helps identify specific atoms or regions most susceptible to electrophilic, nucleophilic, or radical attack, guiding the design of more stable or reactive derivatives and predicting reaction pathways. acs.org
Molecular Electrostatic Potential (MESP) Visualizes the charge distribution and potential reactive sites.Provides insight into electron-rich and electron-deficient areas, which is crucial for understanding intermolecular interactions, such as hydrogen bonding and charge transfer, and designing derivatives for specific binding or catalytic applications. acs.orgresearchgate.net

Computational studies facilitate the rational design of new azo dyes by allowing researchers to predict the effects of structural modifications (e.g., adding functional groups, altering ring systems) on the desired properties before extensive experimental synthesis mdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.com. This approach significantly streamlines the discovery and development of novel dye derivatives.

Prediction of this compound Reaction Pathways through Computational Modeling

Computational modeling plays a critical role in predicting the reaction pathways of Disperse this compound, especially concerning its environmental fate and degradation mechanisms. Understanding these pathways is crucial for assessing the environmental impact of textile dyes and developing effective treatment strategies.

Degradation Studies and Mechanisms: Computational methods, primarily DFT, are widely employed to model the degradation of azo dyes. These studies focus on identifying key intermediates, transition states, and the energetics of various reaction steps acs.orgrsc.orgacs.org.

Oxidative Degradation: Many studies focus on oxidative degradation processes, often involving reactive species like hydroxyl radicals (•OH). DFT calculations can predict the most favorable sites for radical attack and the subsequent bond cleavages acs.orgrsc.orgacs.org. For instance, in the oxidative degradation of other reactive azo dyes, studies have shown that the initial step often involves the formation of a pre-reaction complex via hydrogen bonding with the attacking radical, followed by the formation of C-O bonds at specific sites rsc.org.

Azo Bond Cleavage: A central aspect of azo dye degradation is the cleavage of the characteristic azo (–N=N–) bond acs.orgmdpi.com. Computational studies can model the scission of this bond, leading to the formation of aromatic amines or other smaller molecules. For example, DFT methods have been used to show that oxidative degradation of azo dyes occurs through the cleavage of the N−N bond following hydroxyl radical addition to the chromophore acs.org.

Tautomerism Effects: The tautomeric forms (azo vs. hydrazone) of dyes can influence their degradation pathways and intermediate distribution rsc.org. Computational chemistry helps to determine the relative stability of these tautomers and how they might affect reactivity under different conditions (e.g., pH) rsc.org.

Machine Learning Applications: Beyond direct quantum mechanical simulations, machine learning tools like Genetic Cascade-forward Neural Network (GCNN) are being employed to predict the efficiency of dye removal processes, such as Advanced Oxidation Processes (AOPs), for Disperse this compound bibliotekanauki.pl. These models learn from experimental data to forecast outcomes based on parameters like H₂O₂, UV intensity, and catalyst concentration, thereby implicitly mapping degradation pathways and their influencing factors bibliotekanauki.pl.

Molecular Dynamics (MD) Simulations: While less directly focused on reaction pathways in the sense of bond breaking/forming, MD simulations contribute by exploring the diffusion and interaction of dye molecules within various environments, such as polymer matrices or aqueous solutions mdpi.commedchemexpress.commdpi.com. This understanding of molecular movement and local environment can indirectly inform how degradation agents interact with the dye. MedChemExpress lists "Molecular dynamics simulation" as a related classification for Disperse this compound, indicating its relevance for broader property investigations medchemexpress.com.

Data Table: Computational Approaches for Predicting Reaction Pathways

Computational ApproachDescriptionApplication in Predicting Reaction Pathways
Density Functional Theory (DFT) Quantum mechanical method for calculating electronic structure.Essential for modeling specific bond cleavages (e.g., N=N, C-N), identifying transition states, calculating activation energies, and determining the most probable reaction routes. Used to calculate reactivity indices (e.g., Fukui functions, electrostatic potential) that indicate preferred sites for chemical attack (e.g., by hydroxyl radicals in oxidative degradation). Can also predict the influence of solvent effects using implicit solvation models (e.g., SMD, IEFPCM). acs.orgacu.edu.inresearchgate.netacs.orgresearchgate.netrsc.orgacs.org
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time.Used to study the diffusion of dye molecules in different media (e.g., water, polymers), aggregation behavior, and interactions with surrounding molecules or surfaces. While not directly predicting bond-breaking events, it provides insight into the accessibility of reactive sites and environmental influences on degradation. mdpi.commedchemexpress.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Relates chemical structure to biological/chemical activity.Employs statistical models to predict the toxicity or biodegradability of azo dyes and their degradation products based on their molecular structure. This approach helps in identifying potentially harmful intermediates and understanding the overall degradation outcome without explicitly modeling every reaction step, particularly when integrated with Adverse Outcome Pathway (AOP) frameworks. researchgate.nettandfonline.com
Machine Learning (ML) Models Algorithms that learn from data to make predictions.Applied to predict the efficiency of dye removal processes (e.g., advanced oxidation processes for Disperse this compound) based on experimental input parameters. While not explicitly modeling the elementary reaction steps, these models can infer complex relationships between process parameters and degradation outcomes, offering a predictive tool for optimizing treatment strategies and understanding the overall reaction pathway efficiency. bibliotekanauki.pl

Computational modeling of reaction pathways for Disperse this compound is vital for understanding its environmental fate, developing effective treatment technologies for dye-containing wastewater, and designing more environmentally benign dyes.

Based on the information available, the term "this compound" is used to describe several distinct chemical compounds, leading to significant ambiguity. The provided outline refers to specific research contexts and citations that are not accessible, making it impossible to construct a scientifically accurate article that adheres to the user's strict requirements without further clarification.

The primary chemical entities identified as "this compound" include:

Disperse this compound: An azobenzene (B91143) dye with the CAS number 3179-89-3 and the chemical formula C₁₇H₂₀N₄O₄. nih.govsigmaaldrich.comchemicalbook.com It is also referred to as C.I. 11210. nih.govworlddyevariety.com

D&C this compound: A diazo dye identified by CAS number 85-86-9 and the formula C₂₂H₁₆N₄O. specialchem.com It is also known as Solvent Red 23 and C.I. 26100. specialchem.comknowde.com

Solvent this compound: A single azo class dye with CAS number 6410-20-4 and the molecular formula C₁₈H₁₆N₂O₂. worlddyevariety.com

Food this compound: An azo dye also known as Allura Red AC, FD&C Red 40, and E129. wikipedia.org Its CAS number is 25956-17-6.

Acid this compound: A single azo dye with CAS number 5858-33-3 and the chemical formula C₂₀H₁₂N₂Na₂O₇S₂. worlddyevariety.com

Therefore, to fulfill the request accurately, further details are required:

The specific chemical compound for "this compound," preferably identified by its CAS Registry Number.

The full references for the citations mentioned in the outline (e.g., xcwydyes.com, morphisto.de, numberanalytics.com, etc.).

Interactions of Red 17 with Other Chemical Entities in Research Contexts

Red 17 as a Probe in Material Science Research

This compound Doping in Semiconductor Research

Doping in semiconductor research is a fundamental process for controlling the electrical properties of materials, which is crucial for the fabrication of electronic devices. cambridge.org This typically involves introducing impurity elements into a semiconductor to alter its carrier concentration. arxiv.orgsciopen.com While conventional methods like ion implantation are common for materials like silicon, they are often unsuitable for more delicate structures like two-dimensional (2D) materials or nanowires. cambridge.orgsciopen.com Surface charge transfer doping (SCTD) is an alternative, non-destructive technique for these materials. sciopen.com

The integration of organic dyes like this compound (Sudan Red G) as dopants in semiconductor systems represents a specialized area of this research. Studies have explored the effects of doping semiconductor nanocrystals and organic semiconductor films with Sudan dyes to modify their optical and electronic properties.

One significant area of research has been the doping of zinc oxide (ZnO) nanocrystals with Sudan Red G. sciencepg.comresearchgate.net In these studies, Sudan Red-G/cyclodextrin-doped zinc oxide nanocrystals are synthesized and their properties are extensively characterized. sciencepg.comresearchgate.net The research confirms the existence of the azo-hydrazo tautomer in the Sudan Red G molecule, which influences its electronic behavior. sciencepg.comresearchgate.net The incorporation of the dye into the ZnO nanocrystal structure alters its optical properties, which are analyzed using UV-visible and fluorescence spectroscopy. sciencepg.com

Another research avenue involves the use of Sudan dyes in organic semiconductor composites for optoelectronic applications. semanticscholar.orgresearchgate.net In one study, a ternary composite system was formed by doping a binary system of an electron acceptor (like poly(L-Tryptophane)) and an electron donor (P(TER-CO-TRI)) with a Sudan dye. semanticscholar.org This doping was found to significantly influence the material's properties, such as the optical energy gap and refractive index, which are critical for performance in devices like organic solar cells. semanticscholar.orgresearchgate.net For instance, doping a poly(5-hydroxy-L-Tryptophane):P(TRI-co-TER) binary system with a Sudan dye decreased the energy gap from 2.84 eV to 2.10 eV. researchgate.net

Table 1: Research Findings on this compound (Sudan Red G) in Semiconductor Doping

Research Area Semiconductor System Key Findings Reference(s)
Nanocrystal Doping Zinc Oxide (ZnO) nanocrystals doped with Sudan Red-G/cyclodextrin The dipole moment, energy levels (HOMO-LUMO), and other thermodynamic properties were determined. The dye's presence and its tautomeric form were confirmed, influencing the nanocrystal's characteristics. sciencepg.com
Organic Composite Films Binary polymer systems (e.g., poly(L-Tryptophane):P(TRI-co-TER)) doped with Sudan dye Doping increased the refractive index and altered the optical energy gap, crucial for optoelectronic applications. A mixture of poly(L-Tryptophane):P(TRI-co-TER):Sudan dye (1:2:2) led to an increased energy gap of 2.95 eV and high optical conductivity. semanticscholar.org

This compound Integration in Polymer Chemistry Research

The integration of dyes into polymer matrices is a well-established field, driven by the need to impart color and other functional properties to plastics and other polymeric materials. primachemicals.com The effectiveness of this integration often depends on the solubility and interaction between the dye and the polymer, which can be predicted using concepts like Hansen solubility parameters (HSP) and the Relative Energy Difference (RED) value. acs.orgrsc.orgmdpi.com A RED value below 1 generally indicates high affinity and good solubility. acs.orgrsc.org

This compound (Sudan Red G) and other Sudan dyes have been integrated into various polymers to create functional materials, particularly for sensing applications. Research has demonstrated the fabrication of fluorescent solid materials by incorporating Sudan dyes into polymer matrices.

For example, a sensing strategy for the selective detection of Sudan dyes was developed using fluorescent electrospun fibrous membranes. acs.orgnih.gov These membranes were created using poly(phenylenevinylene) (PPV) as the fluorophore and poly(vinyl alcohol) (PVA) as the polymer matrix. acs.orgnih.gov The Sudan dyes were found to significantly quench the fluorescence of the polymer membrane, an effect that forms the basis of the sensing mechanism. acs.orgnih.gov This quenching is attributed to an inner-filter effect (IFE), which requires an overlap between the absorption spectrum of the analyte (the dye) and the absorption/emission spectrum of the fluorescent polymer. acs.orgnih.gov These polymer-dye systems were found to be stable and reusable, highlighting a practical application of this integration. acs.org

In other studies, films have been prepared by mixing Sudan dyes with polymers like poly methyl methacrylate (B99206) (PMMA). researchgate.net The investigation of such polymer-dye films helps in understanding their linear and nonlinear optical properties, which are important for applications in optical data storage, optical switching, and modulation. researchgate.net The interaction between the dye and the polymer chain can also lead to shifts in the material's absorption and emission spectra. researchmap.jp

Table 2: Research Findings on this compound (Sudan Red G) in Polymer Chemistry

Polymer System Research Focus Key Findings Reference(s)
Poly(phenylenevinylene) (PPV) and Poly(vinyl alcohol) (PVA) Fluorescent sensing membranes Sudan dyes effectively quench the fluorescence of the PPV/PVA membrane via an inner-filter effect (IFE). The materials are stable and reusable for at least 10 cycles. acs.orgnih.gov
Poly(L-Tryptophane), Poly(5-hydroxy-L-Tryptophane), P(TER-CO-TRI) Optical properties of composite films The addition of Sudan dye to the polymer donor-acceptor system extended the absorption edge of the material, indicating increased electronic transitions from π – π*. semanticscholar.org

Environmental Photochemistry and Degradation of Red 17 in Natural Systems

Biotic Degradation Mechanisms of Red 17 by Microorganisms

The most significant pathway for the breakdown of azo dyes like this compound in the environment is through the action of microorganisms. europa.eucanada.ca This degradation is primarily a reductive process that occurs under anaerobic (oxygen-deficient) conditions, such as those found in sediments, deep water, and certain wastewater treatment stages. researchgate.neteuropa.eucanada.ca

The key to the microbial breakdown of this compound is the enzymatic cleavage of its characteristic azo bonds (–N=N–). europa.eufrontiersin.org Various bacteria, including those prevalent in the human gastrointestinal tract and in soil and sediment, produce enzymes called azoreductases. europa.eunih.govresearchgate.net These enzymes catalyze the reduction of the azo linkage, breaking the large dye molecule into smaller aromatic amines. europa.eufrontiersin.org

Parent CompoundEnzymatic ProcessKey Enzyme ClassPrimary MetaboliteEnvironmental Condition
This compound (Solvent Red 23)Reductive Cleavage of Azo BondAzoreductases4-aminoazobenzeneAnaerobic

Following the initial enzymatic cleavage of the azo bonds, the resulting aromatic amines can be further degraded by microorganisms. researchgate.netijcmas.com The complete mineralization of these intermediates, however, often requires a sequence of anaerobic and aerobic conditions. ijcmas.com After the initial anaerobic reduction produces aromatic amines, these smaller molecules can be used by other microbial communities as a source of carbon and nitrogen under aerobic (oxygen-rich) conditions. researchgate.netijcmas.com

The aerobic degradation pathway typically involves the hydroxylation of the aromatic rings, followed by ring opening. ijcmas.com This ultimately breaks down the complex aromatic structures into simpler molecules like carbon dioxide, water, and inorganic compounds, completing the biodegradation process. mdpi.com The metabolism of 4-aminoazobenzene, a key breakdown product of this compound, has been a subject of toxicological studies, which confirm its biotransformation by both liver enzymes and gut microbiota. nih.govbiorxiv.orgresearchgate.net

Enzymatic Biotransformation of this compound

Sorption and Mobility of this compound in Environmental Matrices

The movement and distribution of this compound in the environment are heavily influenced by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter and solids. canada.cacanada.ca

This compound is characterized as a hydrophobic substance, meaning it repels water. canada.ca This property, combined with a high octanol-water partition coefficient (log Kow), indicates that the dye will preferentially adsorb to particulate matter, soil, and sediment rather than remaining dissolved in water. canada.cacanada.ca The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's mobility in soil. High Koc values suggest a substance will be immobile. Read-across data from structurally similar azo dyes suggest log Koc values in the range of 3.4 to 4.2 for this compound. canada.ca

Due to this strong tendency to adsorb to solids, this compound released into aquatic environments is expected to partition quickly from the water column and accumulate in sediments. canada.cacanada.ca Its mobility in soil is also considered to be low, reducing the likelihood of it leaching into groundwater. canada.ca The primary environmental sinks for this compound are therefore anticipated to be soil and, particularly, aquatic sediments. canada.cacanada.ca

PropertyValue/DescriptionImplication for Environmental Fate
Water SolubilityInsoluble/LowLow concentration in water; partitions to solids.
Log Kow (Octanol-Water Partition Coefficient)High (e.g., 4.6 for analogs)Hydrophobic; strong affinity for organic matter. canada.ca
Log Koc (Soil Adsorption Coefficient)High (3.4 - 4.2, read-across)Immobile in soil and sediment; low leaching potential. canada.ca
Expected MobilityLowAccumulates in sediment and soil. canada.ca

Adsorption Isotherms of this compound on Environmental Components

The adsorption of this compound to environmental solids like soil and clay is a critical process that dictates its mobility and bioavailability. This behavior is often described using adsorption isotherm models, such as the Langmuir and Freundlich models, which provide insight into the interaction between the dye and the adsorbent surface. biointerfaceresearch.comdiva-portal.org

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. d-nb.infocopernicus.org The Freundlich model, conversely, describes multilayer adsorption onto a heterogeneous surface. d-nb.info

Research has shown that the adsorption of Sudan dyes, including this compound (Sudan III), is generally well-described by these models. For example, one study on the adsorption of Sudan dyes on coastal soil found that the data fitted the Langmuir model well. researchgate.net Another investigation into the adsorption of Sudan III onto commercial bentonite, a type of clay, also found the Langmuir isotherm to be a suitable model for the process, indicating a physical sorption reaction. migrationletters.com The maximum adsorption capacity (qmax), a key parameter from the Langmuir model, quantifies the maximum amount of dye that can be adsorbed per unit mass of the adsorbent.

Interactive Data Table: Adsorption of this compound (Sudan III) on Various Adsorbents

AdsorbentIsotherm Model FitMaximum Adsorption Capacity (qmax) (mg/g)Reference
Coastal SoilLangmuir4.39 researchgate.net
Commercial BentoniteLangmuir107.3
GO-CS-Fe NanocompositeLangmuir351.0 researchgate.net
Mesoporous MgO-~180.0 researchgate.net

These studies demonstrate that various environmental components, particularly clays (B1170129) and organic-rich soils, have a significant capacity to adsorb this compound, thereby immobilizing it within the soil matrix.

Leaching Potential of this compound in Geochemical Systems

The leaching potential of a chemical refers to its likelihood of moving through the soil profile and potentially contaminating groundwater. For this compound, this potential is primarily governed by its low water solubility and strong tendency to adsorb to soil particles. wikipedia.orgpolarisorganics.com

Chemicals with high organic carbon-water partition coefficients (Koc) tend to adsorb strongly to the organic matter in soil and are thus less mobile. canada.ca Modeled data for monoazo solvent dyes, a class that includes this compound, indicate moderate to high log Koc values (greater than 2.5), suggesting low mobility in soils. canada.ca It is expected that for larger disazo dyes like this compound, the mobility would be even lower. researchgate.net This strong adsorption significantly reduces the amount of the dye that is available in the soil pore water to be transported downwards with infiltrating rainwater. canada.ca

Column studies, which simulate the movement of substances through a soil profile, are used to assess leaching potential directly. nih.gov While specific column leaching studies for this compound are not widely available in the reviewed literature, studies on analogous compounds provide relevant insights. For example, a study on Phloxine B, a dye that exists in an anionic form similar to how some dyes behave in the environment, found that its concentration was an order of magnitude lower at a 5-10 cm depth compared to the top layer of soil. canada.ca This suggests that degradation and strong adsorption in the upper soil layers limit its downward movement, rather than extensive leaching. canada.ca

Given this compound's properties, it is predicted to remain primarily in the soil matrix with minimal partitioning into water, thus exhibiting a low leaching potential. canada.cacanada.ca

Data Table: Physicochemical Properties Influencing Leaching Potential of this compound

PropertyValue/DescriptionImplication for LeachingReference
Water SolubilityPoor/LowLow potential to dissolve in pore water and move through soil. wikipedia.org
Adsorption to SolidsHigh affinity for soil and sedimentThe compound is likely to be retained in the upper soil layers. canada.ca
Organic Carbon-Water Partition Coefficient (Koc)Expected to be highStrong binding to organic matter in soil, reducing mobility. canada.canih.gov
VolatilityLowUnlikely to be lost from soil surfaces through volatilization. researchgate.net

Advanced Research Applications and Methodological Contributions of Red 17

Red 17 as a Spectroscopic Dye in Chemical Sensing Research

Spectroscopic dyes are fundamental tools in chemical sensing, converting the presence or concentration of a specific analyte into a measurable optical signal, such as a change in color (colorimetric) or fluorescence. Red dyes, due to their distinct optical properties, have been integral to the development of various sensors.

Development of this compound-Based Chemosensors for Specific Analytes

The molecular structures of azo dyes like Disperse this compound and anthraquinone-based dyes lend themselves to the design of chemosensors. The nitrogen and oxygen atoms within their structures can act as binding sites for metal ions, leading to changes in their electronic structure and, consequently, their absorption spectra.

Research has demonstrated the development of various chemosensors based on red-colored dyes for detecting specific analytes. For instance, an anthraquinone-based fluorescent-colorimetric chemosensor was developed for the highly effective detection of Co²⁺ ions. rsc.org Upon binding with cobalt, the sensor exhibited a distinct color change from orange to red, accompanied by significant fluorescence quenching. rsc.org Similarly, azo dyes have been synthesized to act as colorimetric chemosensors for a range of metal cations. sciforum.netmdpi.com One such dye, Dabcyl, changes from light yellow to pink in the presence of ions like Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺ in acetonitrile (B52724) solutions. sciforum.netmdpi.com Further studies on Dabcyl in aqueous solutions showed high sensitivity for Pd²⁺, Sn²⁺, and Fe³⁺, with detection limits in the nanomolar range. nih.gov

The application of Disperse this compound (DR17) has been specifically noted in the development of analytical techniques for trace evidence. Surface-enhanced Raman spectroscopy (SERS) was successfully used to identify DR17 on a single cotton fiber, a method that enhances the weak Raman signal of the dye and allows for its detection without interference from the cotton substrate. scientific.net This demonstrates a specialized sensing application relevant to forensic science. scientific.net

Table 1: Examples of Red Dye-Based Chemosensors and their Analytes

Sensor Base/Name Dye Class Target Analyte(s) Sensing Mechanism Signal Change
Bis-benzimidazolium salt with anthraquinone (B42736) groups Anthraquinone Co²⁺ Colorimetric & Fluorescent Orange to Red color; Fluorescence quenching rsc.org
Dabcyl Azo Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ Colorimetric Yellow to Pink color sciforum.netmdpi.com
MP (azobenzene-based) Azo Al³⁺, Fe³⁺, Cu²⁺, F⁻ Colorimetric & Fluorometric Color change (yellow→purple); Fluorescence enhancement nih.gov
Disperse this compound (DR17) on Ag Nanoparticles Azo DR17 Molecule Surface-Enhanced Raman Spectroscopy (SERS) Characteristic Raman scattering peaks appear scientific.net

Optoelectronic Applications of this compound in Research Tools

The optical properties of red dyes are harnessed in the development of research tools for optoelectronics. The incorporation of these dyes into polymer films allows for the modification and study of the material's optical and electrical properties.

In one study, Phenol Red dye was doped into Poly(methyl-methacrylate) (PMMA) polymer films. scirp.org The investigation revealed that increasing the concentration of the red dye systematically decreased the optical energy band gap of the polymer films, making them potentially useful for applications in solar cells and other photonic devices. scirp.org

Historically, Sudan Red 7B was used as the coloring dye in early electrophoretic displays, where charged pigment particles suspended in a fluid are moved by an electric field to create an image. aip.org This represents a foundational use of a red dye in an optoelectronic device. aip.org

Table 2: Effect of Phenol Red Dye Concentration on the Optical Band Gap of PMMA Films

Phenol Red Concentration Optical Energy Band Gap (Eg) (eV)
Pure PMMA 3.70
0.1 wt% 3.10
0.2 wt% 2.85
0.3 wt% 2.60

Data derived from research on Phenol Red doped polymer films, illustrating the modification of material properties for optoelectronic applications. scirp.org

This compound in Advanced Materials Research

The integration of red dyes into advanced materials, such as polymer composites and nanomaterials, imparts new functionalities, primarily related to the optical and electronic properties of the resulting hybrid material.

Synthesis of this compound-Polymer Composites for Research Devices

Disperse this compound has been used in the synthesis of hybrid materials for coating textiles. In one approach, DR17 and other disperse azo dyes were embedded into silica (B1680970) hybrid coatings on cellulose (B213188) fabrics using sol-gel processes. bch.ro The synthesis involved the hydrolysis and condensation of silica precursors like tetraethylortosilicate (TEOS) and phenyltriethoxysilane (B1206617) (PhTES) in the presence of the dye. bch.ro This process creates a stable inorganic network with nanocavities that host the organic dye molecules, resulting in colored coatings with good stability. bch.ro A similar method was used to coat wool fibers, demonstrating the versatility of the technique. revmaterialeplastice.ro

Table 3: Components in the Synthesis of Disperse Dye-Silica Hybrid Coatings

Component Chemical Name/Type Role in Synthesis
Disperse this compound Azo Dye Coloring agent embedded in the matrix bch.rorevmaterialeplastice.ro
TEOS Tetraethylortosilicate Primary silica precursor for inorganic network formation bch.rorevmaterialeplastice.ro
PhTES Phenyltriethoxysilane Secondary silica precursor, modifies coating properties bch.rorevmaterialeplastice.ro
Ethanol / THF Organic Solvents Solvent for precursors and dye bch.rorevmaterialeplastice.ro
Hydrochloric Acid Acid Catalyst for hydrolysis and condensation reactions bch.rorevmaterialeplastice.ro

This compound in Nanomaterials Research for Optoelectronics

The interaction between red dyes and nanomaterials is a significant area of research for developing novel materials with tailored optoelectronic properties.

Significant work has been done with Sudan Red 7B, also known as Solvent Red 19. Researchers have successfully synthesized Sudan Red 7B/Cyclodextrin-doped Zinc Oxide (ZnO) nanocomposites. sciencepublishinggroup.com The synthesis involves adding the dye/cyclodextrin solution to a zinc sulphate solution, followed by precipitation to form the nanocomposite. Analysis confirmed the formation of new nanomaterials with altered spectral properties, indicating the successful doping of the dye onto the ZnO nanoparticles. sciencepublishinggroup.com Other studies have investigated the emission behavior of Sudan Red 7B on gold nanorods, showing that the fluorescence is dependent on the aspect ratio of the nanostructure. smolecule.comaus.ac.in

In a related approach, red-emitting dyes are used as precursors for creating highly luminescent nanoparticles. For example, Neutral Red dye was used in a solvothermal synthesis to produce carbon dots (CDs). nih.govacs.org In this process, the dye molecule becomes incorporated into a carbonaceous core, which protects it from photobleaching and allows for strong, stable red emission even in the solid state. nih.govacs.org These red-emitting CDs have demonstrated potential for use as color-conversion layers in LEDs and for achieving laser emission, highlighting their promise in optoelectronics. nih.govacs.orgacs.org

Methodological Advancements Facilitated by this compound

The unique and consistent properties of specific red dyes have enabled their use as standards and tools, facilitating advancements in analytical and forensic methodologies.

One of the most significant methodological contributions of Sudan Red 7B (Solvent Red 19) is its use as a fiscal marker in fuels to indicate tax status. unl.edu.arresearchgate.net Because it is intended to be stable and difficult to remove, its presence or absence is a key indicator of fuel adulteration. This has driven the development of advanced analytical methods, including fluorescence spectroscopy and gas chromatography, to create "fingerprints" for distinguishing legal from illegal fuel variants, thereby advancing the field of forensic chemical analysis. unl.edu.arresearchgate.net

Disperse this compound has played a role in advancing micro-invasive analytical techniques. The development of a Surface-Enhanced Raman Spectroscopy (SERS) method to identify DR17 on single colored cotton fibers provides a powerful, non-destructive tool for forensic science. scientific.net This technique overcomes the challenges of strong fluorescence and weak signals typically associated with analyzing dyes on textile substrates. scientific.net

Furthermore, the class of Sudan dyes, including Sudan Red 7B , has been used as template molecules in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed to have cavities that selectively recognize and bind to the target dye, enabling their use in molecularly imprinted solid-phase extraction for the determination of banned dyes in food products. rsc.org This represents a methodological advancement in sample preparation and chemical analysis.

Table of Compound Names Mentioned

Common Name/AbbreviationChemical Name/Class
Disperse this compound (DR17)Azo Dye (C.I. 11210)
Sudan Red 7BAzo Dye (C.I. 26050), also known as Solvent Red 19
Dabcyl4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid
Phenol RedPhenolsulfonphthalein
Neutral Red3-Amino-7-dimethylamino-2-methylphenazine hydrochloride
TEOSTetraethylortosilicate
PhTESPhenyltriethoxysilane
PMMAPoly(methyl-methacrylate)
ZnOZinc Oxide

This compound as a Reagent in Organic Synthesis Method Development

The utility of intensely colored compounds as visual indicators is a long-established practice in chemical synthesis. Sudan Red 7B, a fat-soluble diazo dye also known as Solvent Red 19 and sometimes referred to as this compound, has been employed as a specialized reagent in the development of organic synthesis methodologies. chemimpex.com Its distinct color and reactivity under specific conditions make it a valuable tool for monitoring reaction progress, particularly in reactions where the disappearance of a starting material or the consumption of a reagent coincides with a color change.

A notable application of this principle is found in the synthesis of complex molecules where sensitive functional groups are generated. For instance, in a key step toward the total synthesis of (−)-6,7-dideoxysqualestatin H5, researchers utilized Sudan Red 7B as an end-point indicator during an ozonolysis reaction. acs.org The reaction involved the conversion of an unsaturated hydrazone to a diazoketone, a critical intermediate. acs.org Ozonolysis reactions can be challenging to monitor and are often carried out until the blue color of ozone persists, but this can lead to over-oxidation and unwanted side reactions. In this specific methodology, Sudan Red 7B provided a sharp, visible endpoint. The deep red color of the dye is discharged upon reaction with the slightest excess of ozone, signaling the complete consumption of the starting alkene and allowing for the immediate quenching of the reaction to preserve the sensitive diazoketone product. acs.org This use of Sudan Red 7B as an indicator avoids the need for chromatographic or spectroscopic monitoring during the reaction, streamlining the synthetic process. acs.org

Reaction StepStarting MaterialReagentIndicatorProductSynthetic UtilitySource
OzonolysisUnsaturated hydrazone 19Ozone (O₃), followed by Triethylamine (Et₃N)Sudan Red 7BDiazoketone 20Co-generation of keto and diazo functionality for subsequent Rh(II)-catalyzed carbonyl ylide formation. acs.org

Contributions of this compound to Fundamental Understanding of Chromophores

The vibrant color of this compound (Sudan Red 7B) is a direct consequence of its molecular structure, which serves as a classic textbook example for understanding the fundamental principles of chromophores. ossila.comrsc.org A chromophore is the specific part of a molecule responsible for absorbing electromagnetic radiation in the UV-visible region, giving the compound its color. ossila.comscribd.com The perceived color is complementary to the wavelength of light absorbed; this compound appears red because it strongly absorbs light in the green region of the spectrum, with an absorption maximum (λ-max) around 525-528 nm. caymanchem.comaatbio.com

The core chromophoric system in Sudan Red 7B is the extended chain of conjugated double bonds, which includes two azo groups (–N=N–) linking three aromatic rings (a naphthalene (B1677914) and two benzene (B151609) rings). rsc.org This extensive system of alternating single and double bonds allows for π → π* electronic transitions at a relatively low energy, pushing the light absorption into the visible spectrum. scribd.com

Furthermore, the structure of this compound illustrates the crucial role of auxochromes. An auxochrome is a functional group attached to a chromophore that modifies the chromophore's ability to absorb light, typically by shifting the absorption wavelength and/or increasing the absorption intensity. ossila.comscribd.com In Sudan Red 7B, the ethylamino group (–NHCH₂CH₃) on the naphthalene ring acts as a powerful auxochrome. The non-bonding electrons on the nitrogen atom of the ethylamino group are drawn into the conjugated π-system, effectively extending the chromophore and lowering the energy gap for the electronic transition. scribd.com This phenomenon, known as a bathochromic or "red" shift, moves the absorption to a longer wavelength compared to a similar molecule lacking the auxochrome. scribd.com The study of how such structural modifications in azo dyes like this compound tune the color provides a foundational understanding for the rational design of new dyes and functional organic materials. rsc.orgscirp.org

Molecular ComponentGroupTypeFunctionSource
Phenyl-azo-phenyl-azo-naphthaleneC₆H₅–N=N–C₆H₄–N=N–C₁₀H₆–ChromophoreThe core conjugated system responsible for absorbing visible light due to π → π* transitions. rsc.org
Ethylamino–NHCH₂CH₃AuxochromeModifies and enhances the chromophore's light absorption, causing a bathochromic shift to longer wavelengths. scribd.com
Azo Groups–N=N–ChromophoreKey unsaturated linkages within the conjugated system that are fundamental to the color of azo dyes. rsc.org

Future Directions and Emerging Research Avenues for Red 17

Integration of Artificial Intelligence and Machine Learning in Red 17 Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like this compound. These computational techniques can analyze vast datasets to identify patterns and make predictions that would be impractical or impossible through traditional experimentation alone. p2infohouse.org By applying AI to existing data on azo dyes, researchers can accelerate the discovery of new properties and optimize synthesis processes. p2infohouse.org

AI models, particularly neural networks, can be trained on databases of molecular properties to predict the characteristics of azo dyes. p2infohouse.org For a compound like this compound, this could involve predicting its reactivity under various conditions, its solubility in different solvents, or its photostability. For instance, machine learning algorithms like XGBoost have been successfully used to predict the maximum absorption wavelength (λmax) of azo dyes based on their chemical structure. researchgate.net Such models could be adapted to screen virtual derivatives of this compound to find molecules with desired spectral properties. researchgate.net Furthermore, AI has been employed to differentiate between mutagenic and non-mutagenic dyes based on their structural features, a capability that could be invaluable in assessing derivatives of this compound. p2infohouse.org

Enhanced AI, combining techniques like support vector machines (SVM) with genetic algorithms (GA), has shown high accuracy in classifying and modeling the behavior of azo dyes in electrochemical systems. nih.govresearchgate.net This approach could be used to predict how this compound would perform in applications such as sensors or electro-optic devices.

Table 1: Potential Applications of AI/ML Models in this compound Research

AI/ML Model/TechniquePredicted Property/Application for Azo DyesPotential Relevance for this compound ResearchSource(s)
Neural Networks Classification of molecules based on activity (e.g., toxicity). p2infohouse.orgPredicting the biological or toxicological profile of new this compound derivatives. p2infohouse.org
XGBoost Prediction of maximum absorption wavelength (λmax). researchgate.netRapidly screening for this compound analogues with specific color properties. researchgate.net
Support Vector Machine (SVM) with Genetic Algorithm (GA) Modeling and classification for electrochemical sensing. nih.govresearchgate.netDesigning and predicting the performance of this compound-based electrochemical sensors. nih.govresearchgate.net
Gene Expression Programming (GEP) / Support Vector Regression-Fruitfly Optimization Algorithm (SVR-FOA) Modeling and prediction of biodegradation processes. mdpi.comOptimizing conditions for the environmental degradation of this compound. mdpi.com

Machine learning can also be applied to optimize the synthesis of this compound. By analyzing data from various reaction conditions (e.g., temperature, reactant concentrations, catalysts), ML algorithms can identify the optimal parameters to maximize yield and purity while minimizing reaction time and waste. This is particularly relevant for developing continuous flow synthesis processes, which have been shown to be more efficient and economical than traditional batch processes for azo dyes like Sudan-I. rsc.org ML models could predict the output of a continuous reactor, allowing for real-time adjustments and control to maintain high efficiency. rsc.org

AI-Driven Prediction of this compound Reactivity

Exploration of Novel this compound Isomers and Polymorphs in Solid-State Chemistry

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in solid-state chemistry, with significant implications for pigments and dyes. acs.orgwikipedia.org Different polymorphs of the same compound can exhibit distinct physical properties, including color, melting point, solubility, and stability, due to different arrangements of molecules in the crystal lattice. acs.orgresearchgate.net

For this compound, the exploration of its potential isomers and polymorphs represents a significant research frontier. It is known that polymorphism in organic compounds is often the result of conformational differences. wikipedia.org The existence of different tautomers, which are isomers that readily interconvert, can also lead to different crystal forms. rsc.org Research into the crystallization conditions of this compound—such as solvent, temperature, and pressure—could lead to the isolation of novel polymorphs. wikipedia.org For example, studies on other organic molecules have shown that different polymorphs can be obtained by slow evaporation from different solvent mixtures. acs.org

The characterization of these new solid-state forms using techniques like X-ray diffraction and Raman spectroscopy would provide fundamental insights into the structure-property relationships of this compound. nih.gov This knowledge could be exploited to select a specific polymorph with superior properties for a given application, such as a more stable form for use in plastics or a more brilliant color for a specific ink formulation. acs.orgresearchgate.net

Table 2: Theoretical Impact of Polymorphism on this compound Properties

PropertyPotential Variation Between PolymorphsImplication for Research and ApplicationSource(s)
Color/Appearance Different shades of red, brightness, and opacity.A specific polymorph could be selected for its precise color characteristics in dyes and pigments. acs.org
Solubility Varying solubility rates in solvents and polymers.Could affect its performance in inks, plastics, and staining solutions. A more soluble form might be preferred for certain applications. researchgate.netrsc.org
Melting Point Each polymorph has a distinct melting point.Important for processing, especially when incorporating the dye into materials at high temperatures (e.g., plastics). wikipedia.org
Chemical Stability Different polymorphs can have different stabilities to light, heat, and chemical exposure. researchgate.netA more stable polymorph would be desirable for applications requiring long-term color fastness. wikipedia.orgresearchgate.net

Sustainable Chemistry Approaches for this compound Lifecycle Management in Research Contexts

The principles of green chemistry are increasingly being applied to the synthesis and management of azo dyes to mitigate their environmental impact. nih.gov Future research on this compound will likely focus on developing more sustainable practices throughout its lifecycle, from synthesis to degradation.

Traditional azo dye synthesis often involves harsh reagents like hydrochloric or sulfuric acid. digitellinc.com Greener alternatives are being developed, such as using alginic acid, a biodegradable polysaccharide from brown algae, as a medium for the diazotization reaction. digitellinc.com Other sustainable methods include solvent-free synthesis using grinding techniques with recyclable magnetic catalysts and microwave-assisted synthesis, which can dramatically reduce reaction times and eliminate the need for toxic metal catalysts. nih.govrsc.org These approaches aim to overcome the limitations of older methods, such as the instability of diazonium salts and the generation of toxic waste. rsc.org

Furthermore, research into continuous manufacturing processes for azo dyes has shown the potential for significant reductions in water usage (by 39-42%) and a smaller plant footprint compared to traditional batch methods. rsc.org

The degradation of azo dyes is another critical aspect of their lifecycle. Research into sustainable degradation methods, such as using green-synthesized nanoparticles in combination with solar energy, offers an environmentally friendly way to treat wastewater containing these dyes. chalcogen.ro

Table 3: Comparison of Synthesis Methods for Azo Dyes

MethodTraditional ApproachSustainable AlternativeKey Advantages of AlternativeSource(s)
Diazotization Reagent Strong mineral acids (HCl, H₂SO₄). digitellinc.comAlginic acid (biodegradable polysaccharide). digitellinc.comNon-toxic, biodegradable, and allows for reaction at room temperature. digitellinc.com
Reaction Conditions Use of toxic solvents, long reaction times. rsc.orgSolvent-free grinding with a magnetic catalyst. rsc.orgEliminates toxic solvents, offers simple product isolation, and catalyst is recyclable. rsc.org
Energy Input Conventional heating.Microwave-assisted synthesis. nih.govRapid reaction times (minutes), high yields, and avoids costly/toxic metals. nih.gov
Process Type Batch processing. rsc.orgContinuous flow process using a bubble column reactor. rsc.orgLower cost, reduced water usage, and smaller factory footprint. rsc.org

Interdisciplinary Research Synergies Involving this compound

This compound (Sudan Red 7B) is more than just an industrial colorant; it is a tool in various scientific disciplines, and its future research potential lies in strengthening these interdisciplinary connections.

Biology and Agriculture: this compound has been effectively used as a non-fluorescent, fat-soluble stain for lipids in plant and animal tissues. glpbio.comscbt.comresearchgate.net It is particularly useful for identifying suberin in cell walls. glpbio.com Future work could refine these staining protocols or use this compound in conjunction with other imaging techniques to study lipid metabolism and transport in cells.

Entomology and Ecology: The dye has proven to be a valuable marking material for tracking insects, such as the Formosan subterranean termite. researchgate.net Its ability to be ingested and retained allows researchers to study foraging behavior, population dynamics, and the horizontal transfer of substances within insect colonies. researchgate.net This synergy between chemistry and ecology is crucial for developing effective pest management strategies.

Environmental Science and Analytical Chemistry: The detection of banned dyes like this compound in food products has driven the development of advanced analytical methods, such as high-performance thin-layer chromatography (HPTLC) and liquid chromatography-tandem mass spectrometry. scispace.com This intersection of analytical chemistry and food science continues to be important for regulatory control and consumer safety.

Materials Science and Photonics: The study of how dyes like this compound interact with light and external conditions is relevant to materials science. researchgate.net Research on its degradation under UV irradiation informs the development of more stable materials. researchgate.net Furthermore, as an azo dye, its molecular structure could be modified for use in more advanced applications, such as nonlinear optics or as a component in photoswitchable materials.

Fostering these interdisciplinary collaborations will be key to uncovering new functionalities and applications for this compound, extending its relevance far beyond its traditional use as a colorant.

Q & A

Basic Research Questions

Q. What methodologies are recommended for the identification and characterization of Red 17 in experimental settings?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, UV-Vis) and chromatographic methods (HPLC) for structural elucidation. Cross-validate results with triplicate measurements to ensure reproducibility. For purity assessment, combine elemental analysis with mass spectrometry, referencing established protocols for similar compounds .

Q. How should researchers design experiments to optimize extraction or synthesis conditions for this compound?

  • Methodological Answer : Employ response surface methodology (RSM) with Box-Behnken or central composite designs to test variables (e.g., solvent concentration, pH, reaction time). For example, a quadratic regression model (e.g., R1=1.740.0975X10.095X20.18X3+...R1 = 1.74 - 0.0975X_1 - 0.095X_2 - 0.18X_3 + \text{...}) can identify optimal conditions, validated via ANOVA and triplicate trials .

Q. What protocols ensure standardized measurement of this compound’s physicochemical properties?

  • Methodological Answer : Calibrate instruments (e.g., spectrophotometers) using certified reference materials. Document environmental conditions (temperature, humidity) and include control samples in each batch. For stability studies, use accelerated degradation tests under varied pH and temperature, with data normalized to baseline measurements .

Q. How can statistical validation be integrated into preliminary studies on this compound?

  • Methodological Answer : Apply t-tests or ANOVA to compare experimental groups, reporting p-values and confidence intervals. Use software like Design-Expert or R for regression analysis. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable. Always include error bars in graphical data representations .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity or stability data across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent systems, assay protocols). Replicate conflicting experiments under standardized conditions. Use sensitivity analysis to quantify the impact of methodological differences, and apply Bayesian statistics to reconcile discrepancies .

Q. What strategies improve the reproducibility of this compound’s synthesis or isolation in interdisciplinary studies?

  • Methodological Answer : Publish detailed protocols with step-by-step workflows, including raw data and instrument settings in supplementary materials. For collaborative projects, use centralized calibration standards and inter-laboratory validation. Implement version control for procedural updates .

Q. How can multivariate analysis resolve complex interactions in this compound’s reaction mechanisms?

  • Methodological Answer : Apply principal component analysis (PCA) or partial least squares regression to decouple correlated variables (e.g., temperature vs. catalyst load). For kinetic studies, use computational tools like Gaussian or COMSOL to model reaction pathways, validated against experimental rate constants .

Q. What frameworks are effective for handling large-scale datasets in this compound’s omics or high-throughput screening studies?

  • Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Store raw data in repositories like Zenodo or Figshare. For analysis, employ Python/R pipelines with Jupyter notebooks for transparency. Use dimensionality reduction techniques (t-SNE, UMAP) to visualize high-dimensional data .

Key Notes

  • Avoid over-reliance on single-source data; cross-reference findings with peer-reviewed studies.
  • Prioritize open-access tools (e.g., R, Python) for data analysis to enhance transparency .
  • For ethical compliance, document raw data and analysis pipelines in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.